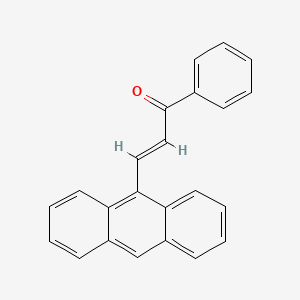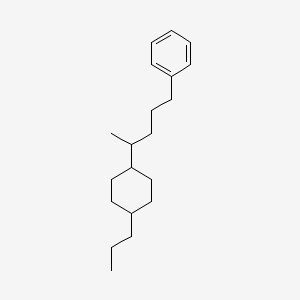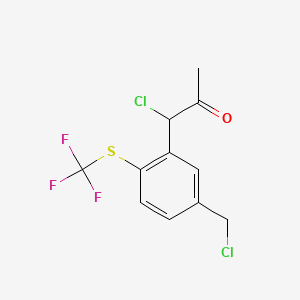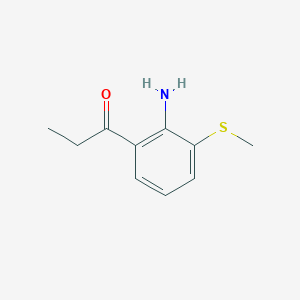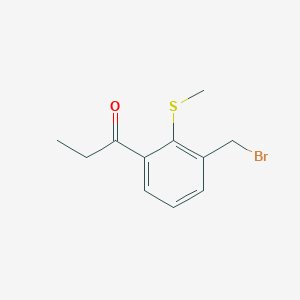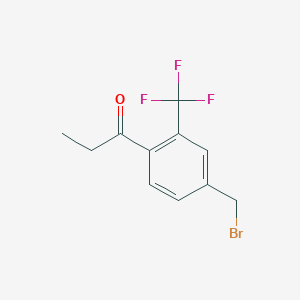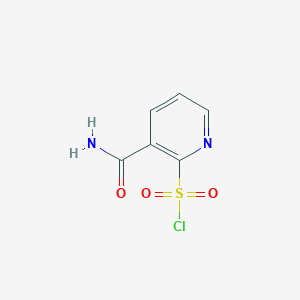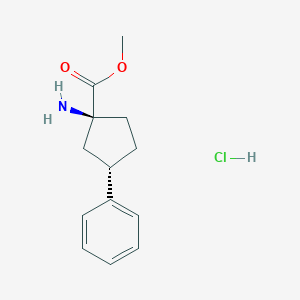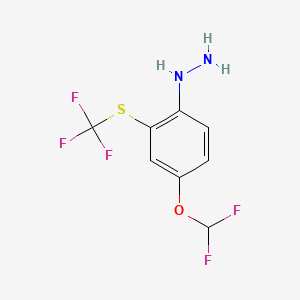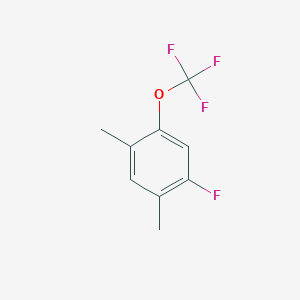
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O It is a fluorinated aromatic compound that features both trifluoromethoxy and fluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as a trifluoromethoxy-substituted benzene derivative, with a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, electronic properties, and overall reactivity, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(trifluoromethoxy)benzene: This compound is similar in structure but lacks the dimethyl substituents.
2-Fluoro-4-(trifluoromethoxy)benzene: Another structurally related compound with similar reactivity and applications.
Uniqueness
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both dimethyl and trifluoromethoxy groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other fluorinated aromatic compounds .
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-fluoro-2,4-dimethyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
VZJPZVVXTXBVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)(F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


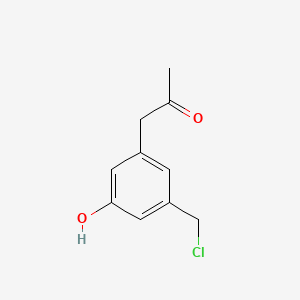
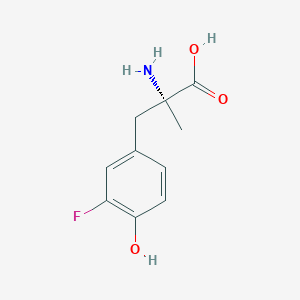
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
